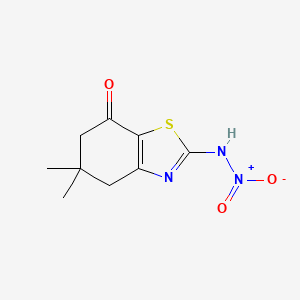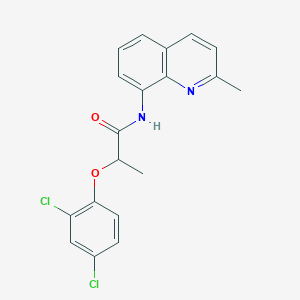![molecular formula C22H20N4O7 B15018526 3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)
3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-N-({N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, dimethoxy groups, and a nitrophenyl-furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-({N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 5-(4-nitrophenyl)furan-2-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxy-N-({N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-N-({N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxy-N-({N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, 3,4-dimethoxy-N-methyl-: A simpler analog with similar structural features.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Another related compound with a different functional group.
Uniqueness
3,4-Dimethoxy-N-({N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Eigenschaften
Molekularformel |
C22H20N4O7 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[2-[(2E)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C22H20N4O7/c1-31-19-9-5-15(11-20(19)32-2)22(28)23-13-21(27)25-24-12-17-8-10-18(33-17)14-3-6-16(7-4-14)26(29)30/h3-12H,13H2,1-2H3,(H,23,28)(H,25,27)/b24-12+ |
InChI-Schlüssel |
QEECEGKESFDFTK-WYMPLXKRSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15018454.png)
![6-cyclopentyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018462.png)
![2-methyl-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15018469.png)
![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B15018495.png)
![2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B15018496.png)
![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)

![1,6-bis(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15018518.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018527.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15018540.png)
![4-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)-2-nitrophenyl 2-furoate](/img/structure/B15018546.png)
![ethyl 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15018556.png)
![N-[2-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B15018564.png)
